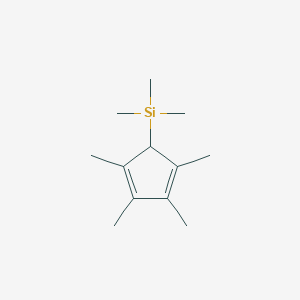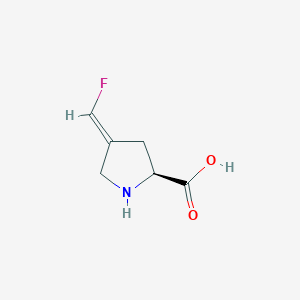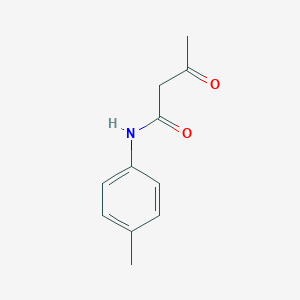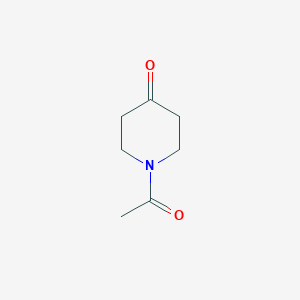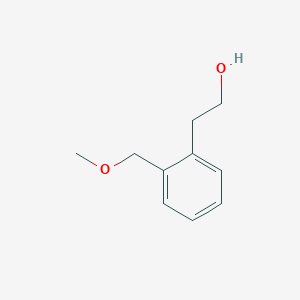
α-D-Glucose-1,6-bisphosphat Tetra(Cyclohexylammonium)salz Hydrat
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of this compound is C6H14O12P2 · 4C6H13N . The InChI string representation of the molecule isInChI=1S/4C6H13N.C6H14O12P2.H2O/c4*7-6-4-2-1-3-5-6;7-3-2 (1-16-19 (10,11)12)17-6 (5 (9)4 (3)8)18-20 (13,14)15;/h4*6H,1-5,7H2;2-9H,1H2, (H2,10,11,12) (H2,13,14,15);1H2/t;;;;2-,3-,4+,5-,6-;/m....1./s1. Chemical Reactions Analysis
Alpha-D-Glucose 1,6-bisphosphate tetra(cyclohexylammonium) salt is used in the identification, differentiation, and characterization of α-phosphoglucomutase, β-phosphoglucomutase, and α- and β-hexoglucomutases .Physical And Chemical Properties Analysis
This compound is a white to off-white powder . It is soluble in water at a concentration of 50 mg/mL, yielding a clear, colorless to very faintly yellow solution . The molecular weight of the anhydrous basis is 736.81 .Wissenschaftliche Forschungsanwendungen
Enzymerkennung und -charakterisierung
Diese Verbindung wird zur Identifizierung, Differenzierung und Charakterisierung verschiedener Enzyme wie α-Phosphoglucomutase(n), β-Phosphoglucomutase(n) und α- und β-Hexoglucomutase(n) verwendet. Diese Enzyme spielen eine entscheidende Rolle im Glukosestoffwechsel und in der Regulation innerhalb der Zellen .
Molekulardynamik und Übergangspfad-Sampling
Die freie Basenform von α-D-Glucose-1,6-bisphosphat wurde in molekulardynamischen Berechnungen und Übergangspfad-Samplings verwendet, um den katalytischen Mechanismus der humanen Phosphoglucomutase zu untersuchen, wodurch Einblicke in die Enzymkinetik und -funktion gewonnen werden .
Massenspektrometrie-Standards
In der Massenspektrometrieanalyse dient diese Verbindung als ein bisphosphorylierter Glykan-Standard. Es hilft bei der Bestimmung, ob Pyrophosphat-Ionen, die in Lipid A von gramnegativen Bakterien beobachtet werden, Artefakte sind, die durch die Kondensation von zwei Phosphatgruppen im dissoziierenden Ion erzeugt werden .
Glykolyseforschung
α-D-Glucose-1,6-bisphosphat ist ein wichtiges Zwischenprodukt der Glykolyse, dem Stoffwechselweg, der Glukose in Energie umwandelt. Es wird ausgiebig für seine Rolle bei der Energieproduktion und -regulation in lebenden Organismen untersucht.
Stoffwechselregulation
Die Forschung legt nahe, dass Glucose-1,6-bisphosphat als ein wichtiger Stoffwechselregulator fungiert. Studien konzentrieren sich auf das Verständnis seines Einflusses auf verschiedene Stoffwechselwege über die Glykolyse hinaus .
Wirkmechanismus
Target of Action
Alpha-D-Glucose 1,6-bisphosphate tetra(cyclohexylammonium) salt hydrate, also known as glucose-1,6-bisphosphate (G1,6BP), primarily targets enzymes such as hexokinase , phosphofructokinase-1 , pyruvate kinase , phosphoglucomutase , and phosphopentomutase . These enzymes play crucial roles in various metabolic pathways, including glycolysis and glycogen metabolism.
Mode of Action
G1,6BP acts as an inhibitor of hexokinase function and an activator of phosphofructokinase-1 and pyruvate kinase . It also acts as a coenzyme for phosphoglucomutase and a cofactor for phosphopentomutase . These interactions result in the modulation of the activity of these enzymes, thereby influencing the metabolic pathways they are involved in .
Biochemical Pathways
G1,6BP is a key intermediate in glycolysis , the metabolic pathway that converts glucose into energy. By modulating the activity of key enzymes, G1,6BP influences the flow of metabolites through this pathway . For instance, by inhibiting hexokinase, it can slow down the initial steps of glycolysis, while its activation of phosphofructokinase-1 and pyruvate kinase can accelerate the later stages of this pathway .
Result of Action
The action of G1,6BP results in the modulation of metabolic pathways, leading to changes in the cellular energy status. By influencing the rate of glycolysis, it can affect the production of ATP, the primary energy currency of the cell. This can have wide-ranging effects on cellular function, as many cellular processes are dependent on ATP.
Safety and Hazards
Eigenschaften
IUPAC Name |
cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl] dihydrogen phosphate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C6H13N.C6H14O12P2.H2O/c4*7-6-4-2-1-3-5-6;7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15;/h4*6H,1-5,7H2;2-9H,1H2,(H2,10,11,12)(H2,13,14,15);1H2/t;;;;2-,3-,4+,5-,6-;/m....1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUBREKUECBHKK-KMWDTYPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H68N4O13P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71662-13-0 | |
| Record name | α-D-glucose 1,6-bis(dihydrogen phosphate), compound with cyclohexylamine (1:4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.867 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




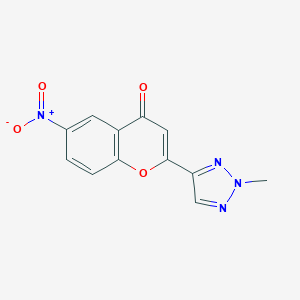
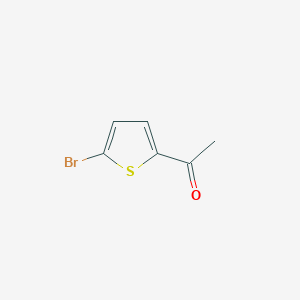
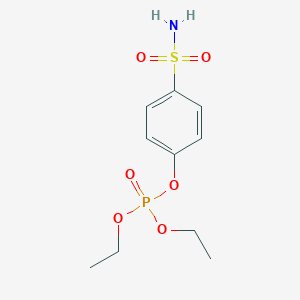

![sodium;(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B160181.png)
